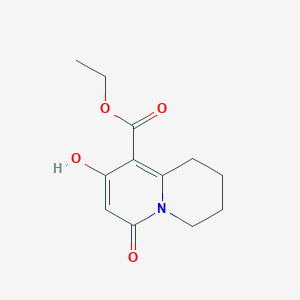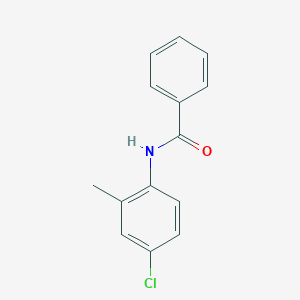
4-fluoro-N-(1H-indazol-4-yl)benzamide
Vue d'ensemble
Description
4-fluoro-N-(1H-indazol-4-yl)benzamide is a chemical compound that belongs to the class of indazole derivatives. Indazole is a bicyclic compound containing a benzene ring fused to a pyrazole ring.
Mécanisme D'action
Target of Action
It’s known that indole derivatives, which include indazolyl compounds, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives inhibit enzymes, block receptors, or interfere with cellular processes .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities . The downstream effects of these interactions can include changes in cellular metabolism, signal transduction, gene expression, and other cellular processes .
Result of Action
Based on the known biological activities of indole derivatives, the effects could include changes in cellular metabolism, signal transduction, gene expression, and other cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(1H-indazol-4-yl)benzamide typically involves the following steps:
-
Formation of Indazole Core: : The indazole core can be synthesized through the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . For example, the reaction between 2-fluorobenzaldehyde and hydrazine can produce 2-fluorobenzylidenehydrazine, which then undergoes cyclization to form the indazole core .
-
Introduction of Fluoro Group: : The fluoro group can be introduced through electrophilic substitution reactions. For instance, fluorination of the benzene ring can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) under mild conditions .
-
Amidation Reaction: : The final step involves the amidation reaction where the indazole core is reacted with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-fluoro-N-(1H-indazol-4-yl)benzamide can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products .
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives .
-
Substitution: : Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the indazole core. Common reagents include halogens, alkylating agents, and nucleophiles .
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, alkylating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
4-fluoro-N-(1H-indazol-4-yl)benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Material Science: It is explored for its potential use in organic electronics and optoelectronic devices.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, such as enzymes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-fluoro-N-(1H-indol-4-yl)benzamide: Similar structure but contains an indole ring instead of an indazole ring.
4-chloro-N-(1H-indazol-4-yl)benzamide: Similar structure but contains a chloro group instead of a fluoro group.
Uniqueness
4-fluoro-N-(1H-indazol-4-yl)benzamide is unique due to the presence of both the fluoro group and the indazole core. The fluoro group can enhance the compound’s binding affinity to molecular targets, while the indazole core provides a rigid and planar structure that can facilitate interactions with biological molecules .
Propriétés
IUPAC Name |
4-fluoro-N-(1H-indazol-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O/c15-10-6-4-9(5-7-10)14(19)17-12-2-1-3-13-11(12)8-16-18-13/h1-8H,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VARLAVNRBMFTAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2)C(=C1)NC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363272 | |
| Record name | 4-fluoro-N-(1H-indazol-4-yl)benzenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
685108-36-5 | |
| Record name | 4-fluoro-N-(1H-indazol-4-yl)benzenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


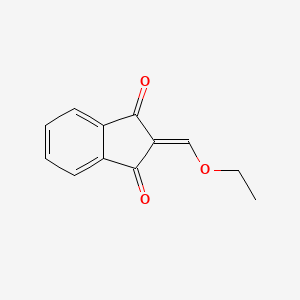
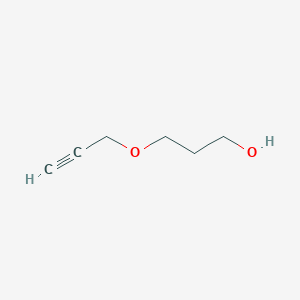

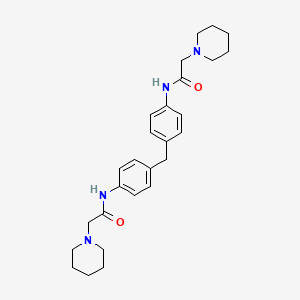
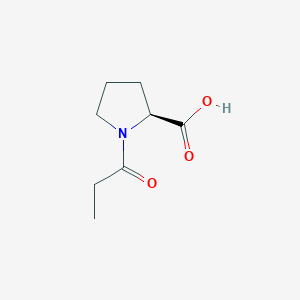
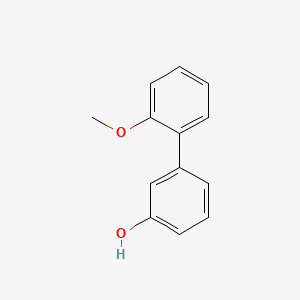
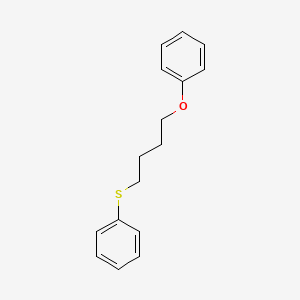
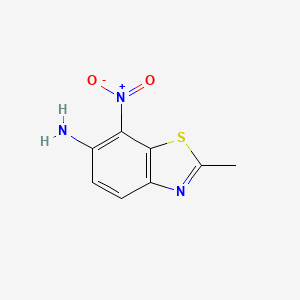
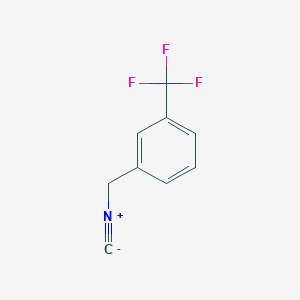
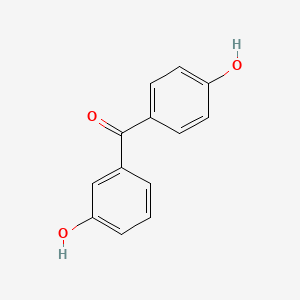
![methyl N-[(4-fluorophenyl)methyl]carbamodithioate](/img/structure/B3060647.png)
![4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]piperidine hydrochloride](/img/structure/B3060649.png)
